molecular formula C11H12N4O4 B7863146 7-(2-methoxyethylamino)-6-nitro-1H-quinazolin-4-one

7-(2-methoxyethylamino)-6-nitro-1H-quinazolin-4-one

Cat. No.: B7863146
M. Wt: 264.24 g/mol
InChI Key: PMJWXLFGZLTMEI-UHFFFAOYSA-N
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Description

The compound with the identifier “7-(2-methoxyethylamino)-6-nitro-1H-quinazolin-4-one” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-methoxyethylamino)-6-nitro-1H-quinazolin-4-one involves a series of chemical reactions that require precise conditions. The preparation methods typically include:

    Initial Reactants: The synthesis begins with specific organic molecules that undergo a series of transformations.

    Reaction Conditions: These reactions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained.

    Purification: After the reaction, the product is purified using techniques such as chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:

    Batch Processing: Large quantities of reactants are processed in batches to produce the compound.

    Continuous Flow Systems: Some industries use continuous flow systems to maintain a steady production rate.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(2-methoxyethylamino)-6-nitro-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different products.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, altering the compound’s structure.

    Substitution: In substitution reactions, one functional group in the compound is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Catalysts such as palladium on carbon are used to facilitate certain reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various hydrogenated forms.

Scientific Research Applications

7-(2-methoxyethylamino)-6-nitro-1H-quinazolin-4-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 7-(2-methoxyethylamino)-6-nitro-1H-quinazolin-4-one exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to produce its effects.

    Pathways Involved: These interactions can activate or inhibit various biochemical pathways, leading to the observed effects.

Properties

IUPAC Name

7-(2-methoxyethylamino)-6-nitro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O4/c1-19-3-2-12-9-5-8-7(4-10(9)15(17)18)11(16)14-6-13-8/h4-6,12H,2-3H2,1H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJWXLFGZLTMEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=C2C(=C1)NC=NC2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC1=C(C=C2C(=C1)NC=NC2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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